molecular formula C16H15F3N6 B6983520 3-(Difluoromethyl)-6-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine

3-(Difluoromethyl)-6-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B6983520
M. Wt: 348.33 g/mol
InChI Key: UPKAYUNMRRGQQL-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-6-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazolopyridazine core, which is known for its stability and versatility in chemical reactions. The presence of difluoromethyl and fluoropyridinyl groups further enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

3-(difluoromethyl)-6-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6/c17-11-1-2-12(20-9-11)10-5-7-24(8-6-10)14-4-3-13-21-22-16(15(18)19)25(13)23-14/h1-4,9-10,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKAYUNMRRGQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=C(C=C2)F)C3=NN4C(=NN=C4C(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-6-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the triazolopyridazine core through a cyclization reaction involving appropriate hydrazine and dicarbonyl compounds. The difluoromethyl group can be introduced via a nucleophilic substitution reaction using difluoromethylating agents. The final step involves the coupling of the fluoropyridinyl-piperidine moiety to the triazolopyridazine core under suitable conditions, such as using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-6-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the existing functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 3-(Difluoromethyl)-6-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine can be used as a probe to study enzyme interactions and cellular processes. Its fluorinated groups make it useful in imaging studies, such as positron emission tomography (PET).

Medicine

Medically, this compound has potential as a therapeutic agent due to its ability to interact with specific biological targets. It could be explored for its efficacy in treating diseases such as cancer or neurological disorders.

Industry

In industry, the compound can be utilized in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-6-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyridazine derivatives and fluorinated heterocycles. Examples include:

  • 3-(Trifluoromethyl)-6-[4-(pyridin-2-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
  • 3-(Difluoromethyl)-6-[4-(pyridin-2-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

What sets 3-(Difluoromethyl)-6-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine apart is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both difluoromethyl and fluoropyridinyl groups enhances its potential for diverse applications, making it a valuable compound for further research and development .

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